![molecular formula C18H21ClN4O3 B4892457 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline, also known as GW3965, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. It belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to have beneficial effects on lipid metabolism and inflammation.
科学的研究の応用
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to activate LXR, which plays a critical role in regulating cholesterol and glucose metabolism, as well as inflammation. In animal models, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to reduce atherosclerotic plaque formation, improve insulin sensitivity, and inhibit tumor growth.
作用機序
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline acts as an agonist of LXR, which is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation. Upon binding to LXR, N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline induces conformational changes that allow it to interact with coactivator proteins and initiate transcription of target genes. This leads to increased expression of genes involved in cholesterol efflux, fatty acid oxidation, and glucose uptake, as well as decreased expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline has been shown to have several biochemical and physiological effects, including increased cholesterol efflux from macrophages, decreased plasma triglycerides and LDL cholesterol, improved insulin sensitivity, and reduced inflammation. In addition, it has been shown to inhibit tumor growth in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline in lab experiments is its specificity for LXR, which allows researchers to study the effects of LXR activation on various biological processes. However, one of the limitations is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline, including the development of more potent and selective LXR agonists, the identification of novel target genes and pathways regulated by LXR, and the evaluation of its therapeutic potential in various diseases. In addition, the use of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline in combination with other drugs or therapies may enhance its efficacy and reduce toxicity.
合成法
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline involves several steps, including the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form the target compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
特性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-piperazin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c19-14-1-4-16(5-2-14)26-12-9-21-17-13-15(3-6-18(17)23(24)25)22-10-7-20-8-11-22/h1-6,13,20-21H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMQPLZJNMTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。